Cas no 1806922-06-4 (4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid)

4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid
-
- Inchi: 1S/C9H5BrF5NO2/c10-4-1-3(2-5(17)18)16-7(8(11)12)6(4)9(13,14)15/h1,8H,2H2,(H,17,18)
- InChI Key: CSDZFRGUCNMIMM-UHFFFAOYSA-N
- SMILES: BrC1C=C(CC(=O)O)N=C(C(F)F)C=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 312
- Topological Polar Surface Area: 50.2
- XLogP3: 2.6
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055298-250mg |
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid |
1806922-06-4 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029055298-500mg |
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid |
1806922-06-4 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
Alichem | A029055298-1g |
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid |
1806922-06-4 | 97% | 1g |
$3,099.20 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid Related Literature
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
Additional information on 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid
Introduction to 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1806922-06-4)
4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1806922-06-4) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromo, difluoromethyl, and trifluoromethyl substituents on a pyridine core, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid incorporates multiple fluorinated groups, which are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. The presence of these fluorine atoms can significantly influence the compound's pharmacokinetic profile, making it an attractive candidate for drug discovery efforts aimed at achieving optimal therapeutic efficacy with minimal side effects.
In recent years, there has been a growing interest in the use of fluorinated pyridines as key structural motifs in medicinal chemistry. These compounds have been extensively explored for their potential applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The specific arrangement of substituents in 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid suggests that it may possess the ability to interact with biological targets in a manner that could lead to the development of innovative therapeutic agents.
One of the most compelling aspects of this compound is its versatility as a building block for further chemical modifications. The bromo substituent, in particular, provides a convenient handle for introducing additional functional groups through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex organic molecules and have been instrumental in the development of numerous FDA-approved drugs.
The acetic acid moiety at the 6-position of the pyridine ring adds another layer of functionality that can be exploited for medicinal chemistry applications. This carboxylic acid group can be used to form esters, amides, or other derivatives that may enhance the solubility or bioavailability of the parent compound. Additionally, it can serve as a site for covalent binding to biological targets, potentially leading to more potent and selective drug candidates.
Recent studies have highlighted the importance of fluorinated pyridines in the development of kinase inhibitors, which are critical for treating cancers and other inflammatory diseases. The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups can help to stabilize reactive intermediates and improve binding affinity to protein targets. Furthermore, the bromo substituent can be readily exchanged for other functional groups using transition metal-catalyzed reactions, allowing for rapid diversification of the chemical space.
Another area where 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid shows promise is in the synthesis of antiviral agents. The unique electronic properties of this compound make it a suitable candidate for designing molecules that can interfere with viral replication mechanisms. For instance, its ability to mimic natural substrates or inhibit key enzymes involved in viral metabolism could lead to the discovery of novel antiviral drugs with improved efficacy and reduced resistance profiles.
The pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their ability to enhance drug-like properties such as metabolic stability and cell membrane permeability. 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid exemplifies this trend by incorporating multiple fluorine atoms into its structure. These fluorine atoms not only improve physicochemical properties but also contribute to selective interactions with biological targets, thereby increasing the likelihood of successful drug development.
In conclusion, 4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1806922-06-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of fluorinated heterocycles continues to grow, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
1806922-06-4 (4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetic acid) Related Products
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)




